molecular formula C9H8Cl2O B13604044 (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol

(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol

Cat. No.: B13604044
M. Wt: 203.06 g/mol
InChI Key: IOFXJAYQIGHURM-DUXPYHPUSA-N
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Description

(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-dichlorobenzaldehyde with an appropriate reagent to form the desired propenol structure. One common method involves the use of a Wittig reaction, where 2,3-dichlorobenzaldehyde is reacted with a phosphonium ylide to yield the corresponding (E)-alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: 2,3-dichlorocinnamaldehyde or 2,3-dichlorocinnamic acid.

    Reduction: 3-(2,3-dichlorophenyl)propan-1-ol.

    Substitution: Various substituted phenylpropenols depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol
  • (E)-3-(2,5-dichlorophenyl)prop-2-en-1-ol
  • (E)-3-(3,4-dichlorophenyl)prop-2-en-1-ol

Uniqueness

(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

(E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2/b4-2+

InChI Key

IOFXJAYQIGHURM-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/CO

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CCO

Origin of Product

United States

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